Ethyl 2,6-dichloro-3-methoxybenzoate
Description
Properties
Molecular Formula |
C10H10Cl2O3 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-3-methoxybenzoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
UTVDEUYDZOGHHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)OC)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Introduction of chlorine atoms at the 2 and 6 positions of the benzoic acid or its derivatives by selective halogenation.
- Methoxylation at the 3 position, typically via methylation of a hydroxyl group.
- Esterification of the carboxylic acid to form the ethyl ester.
These steps can be performed sequentially or in combined reactions depending on the starting materials and reagents.
Chlorination and Methoxylation Approaches
One common approach is starting from 2,6-dichlorobenzoic acid or 2,6-dichlorophenol derivatives, followed by methylation of the hydroxyl group to introduce the methoxy substituent.
Halogenation : Selective chlorination can be achieved using chlorine gas or reagents such as iodine in the presence of catalysts under controlled temperature conditions (10-40 °C) to avoid over-chlorination. For example, in a patent method for related compounds, halogenation of methoxy-substituted benzoic acid methyl esters was performed in methylene dichloride solvent at 35-40 °C for 10 hours.
Methoxylation : The methoxy group is introduced by methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, often in polar aprotic solvents like dimethylformamide (DMF) or acetone.
Esterification
The carboxylic acid is converted to the ethyl ester typically by Fischer esterification using ethanol and an acid catalyst such as sulfuric acid or by reaction with ethyl halides under basic conditions.
Detailed Synthesis Route Example
A representative synthetic route for this compound is as follows:
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,6-Dichlorophenol | Methyl iodide, potassium carbonate, DMF, 70 °C, 5-10 h | 2,6-Dichloro-3-methoxyphenol | 80-90 | Methylation of phenol hydroxyl group |
| 2 | 2,6-Dichloro-3-methoxybenzoic acid | Ethanol, sulfuric acid, reflux, 6-8 h | This compound | 75-85 | Fischer esterification to form ethyl ester |
This route emphasizes the methylation of the phenol prior to esterification to ensure selective methoxy group formation.
Alternative Synthetic Routes and Variations
Starting from 2,6-Dichlorobenzoic Acid
An alternative method involves direct methylation of 2,6-dichlorobenzoic acid followed by esterification:
- Methylation : React 2,6-dichlorobenzoic acid with methylating agents under basic conditions to introduce the methoxy group at the 3 position.
- Esterification : Convert the resultant methoxybenzoic acid to the ethyl ester by acid-catalyzed reaction with ethanol.
Halogenation of Methoxybenzoic Acid Esters
Another approach is halogenation of 3-methoxybenzoic acid ethyl ester at the 2 and 6 positions using chlorine or iodine reagents under controlled temperature and solvent conditions:
- For example, a patent describes halogenation of 2-methoxy-4-acetylamino-benzoic acid methyl ester with iodine in methylene dichloride at 35-40 °C for 10 hours. Similar conditions could be adapted for chlorination.
Research Findings and Data Analysis
Reaction Conditions and Yield Optimization
- Halogenation reactions are typically performed at mild temperatures (10-40 °C) to control regioselectivity and prevent polysubstitution.
- Methoxylation requires a strong base and polar aprotic solvents to achieve high conversion rates.
- Esterification yields improve with prolonged reflux and acid catalysis.
Purity and Characterization
- High-performance liquid chromatography (HPLC) is used to assess purity, with reported purities above 99% for similar methylated and halogenated benzoate derivatives.
- Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm substitution patterns.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| 1 | 2,6-Dichlorophenol | Methyl iodide, K2CO3, DMF | 70 °C, 5-10 h | 80-90 | High selectivity for methoxylation | Requires careful handling of reagents |
| 2 | 2,6-Dichloro-3-methoxybenzoic acid | Ethanol, H2SO4 | Reflux, 6-8 h | 75-85 | Straightforward esterification | Acid-sensitive groups may be affected |
| 3 | 3-Methoxybenzoic acid ethyl ester | Chlorine or iodine, methylene dichloride | 35-40 °C, 10 h | Moderate | Direct halogenation on ester | Potential for over-halogenation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 2,6-dichloro-3-methoxybenzoic acid and ethanol.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Hydrolysis: Formation of 2,6-dichloro-3-methoxybenzoic acid.
Oxidation: Formation of corresponding aldehydes or acids.
Scientific Research Applications
Ethyl 2,6-dichloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,6-dichloro-3-methoxybenzoate involves its interaction with specific molecular targets. The chlorine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ester group can be hydrolyzed, releasing the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the molecular structures, substituents, and key properties of Ethyl 2,6-dichloro-3-methoxybenzoate and its analogs:
*Estimated based on analogs.
Key Observations:
- Methoxy groups (electron-donating) may improve solubility in polar solvents .
- Functional Group Diversity : The hydroxy group in Ethyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate introduces hydrogen bonding capability, which is absent in the target compound .
Physical and Chemical Properties
Key Observations:
- Reactivity : Ethyl 2,6-dimethoxybenzoate is incompatible with strong oxidizers, a trait common to many esters . The target compound likely shares this reactivity.
- Solubility: Ethyl 2-methoxybenzoate’s solubility in ethanol suggests polar substituents enhance solubility in alcohols .
Toxicological and Ecological Data
- Ethyl 2,6-dimethoxybenzoate: No toxicology data available; insufficient ecological information .
- Ethyl 2-methoxybenzoate : Approved for food use (JECFA/FCC standards), implying established safety .
Key Observations:
- The target compound’s dichloro substituents may raise toxicity concerns, but data gaps persist.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2,6-dichloro-3-methoxybenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding benzoic acid derivative. A typical approach involves converting 2,6-dichloro-3-methoxybenzoic acid to its acid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic DMF, followed by reaction with ethanol. Optimization includes controlling reaction temperature (room temperature for acid chloride formation) and stoichiometric ratios (e.g., 2 equivalents of oxalyl chloride). Post-reaction purification via column chromatography (1–20% methanol-DCM gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR in deuterated solvents (e.g., CDCl) identify substituent positions and confirm ester formation. For example, methoxy groups typically resonate at δ ~3.8–4.0 ppm in -NMR .
- IR : Key peaks include C=O (ester) at ~1680–1720 cm and C-O (ester/methoxy) at ~1200–1250 cm .
- Mass Spectrometry : ESI-MS provides molecular ion ([M+H]) and fragmentation patterns to validate the structure .
Q. What are the key considerations in selecting crystallization solvents for X-ray diffraction studies?
- Methodological Answer : Solvent choice depends on solubility and polarity. For ethyl benzoate derivatives, slow evaporation of a dichloromethane/hexane mixture often yields suitable single crystals. Crystallization trials should screen solvents like ethanol, acetone, or DCM, adjusting ratios to balance solubility and crystal growth rate. SHELX software (e.g., SHELXL) is then used for structure refinement, particularly for handling twinned crystals or high-resolution data .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallography and NMR data in structural determination be resolved?
- Methodological Answer : Conflicts may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Cross-validate results by:
- Performing variable-temperature NMR to detect conformational flexibility.
- Using DFT calculations to compare theoretical NMR chemical shifts with experimental data.
- Re-refining X-ray data with SHELXL, adjusting parameters for thermal motion or disorder .
Q. What strategies minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Protection-Deprotection : Protect reactive sites (e.g., methoxy groups) during chlorination to prevent over-halogenation.
- Catalytic Control : Use Lewis acids (e.g., AlCl) to enhance regioselectivity in chlorination.
- Purification : Employ gradient column chromatography or recrystallization to isolate the target compound from di- or tri-chlorinated byproducts .
Q. How can stability studies under varying pH and temperature be designed for this compound?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Variability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store samples at 4°C for long-term stability assessment, referencing storage guidelines for similar esters .
Q. How to analyze isomeric impurities using chromatographic methods?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize the mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate positional isomers (e.g., 2,4- vs. 2,6-dichloro derivatives). Validate method precision using spiked samples with known impurity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
